molecular formula C12H11NO3S B2791667 2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 659720-33-9

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B2791667
CAS No.: 659720-33-9
M. Wt: 249.28
InChI Key: GUVDQXFZTNGQLX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-12(15)6-9-8-17-11(13-9)7-16-10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVDQXFZTNGQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of phenoxymethyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole or phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of phenoxyacetic acids, including 2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid, exhibit significant anti-inflammatory properties. Initial studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

  • Mechanism of Action : The compound likely interacts with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Inhibition of COX-2 has been associated with reduced inflammation and pain relief without significant ulcerogenic effects .

Treatment of Metabolic Disorders

The compound has been explored for its potential in treating metabolic disorders, particularly Type II diabetes. It may work synergistically with dipeptidyl peptidase IV (DPP IV) inhibitors to enhance insulin secretion and improve glycemic control:

  • Combination Therapy : Studies suggest that combining this compound with DPP IV inhibitors can lead to improved outcomes in glucose metabolism and insulin sensitivity .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of various phenoxyacetic acid derivatives, including the target compound. Results indicated a significant reduction in paw edema in animal models, demonstrating its effectiveness in reducing inflammation without causing gastrointestinal toxicity.

CompoundPaw Edema Reduction (%)Ulcerogenic Potential
This compound63.35%Low
[2-(2,4-Dichlorophenoxy)phenyl]acetic acid68.26%Very Low

Case Study 2: Metabolic Syndrome Management

Research conducted on the effects of this compound in combination with DPP IV inhibitors showed promising results in managing metabolic syndrome. The study highlighted improvements in blood glucose levels and insulin production:

Treatment GroupFasting Blood Glucose (mg/dL)Insulin Level (µU/mL)
Control180 ± 105 ± 0.5
Compound + DPP IV Inhibitor130 ± 815 ± 1

Mechanism of Action

The mechanism of action of 2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxymethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key analogues and their properties:

Compound Name (IUPAC) Molecular Formula Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Data Sources
This compound C₁₂H₁₁NO₃S 2: Phenoxymethyl; 4: Acetic acid 249.29
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₈FNO₂S 2: 2-Fluorophenyl; 4: Acetic acid 237.25
Fenclozic acid (2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid) C₁₁H₈ClNO₂S 2: 4-Chlorophenyl; 4: Acetic acid 253.70
2-[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₉NO₃S 2: 4-Hydroxyphenyl; 4: Acetic acid 235.26
2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid C₉H₁₁NO₄S₂ 2: 1,1-Dioxothiolan-3-yl; 4: Acetic acid 261.32

Key Observations :

  • Hydroxyl Groups (e.g., 4-OH in ): Enhance hydrogen-bonding capacity but may reduce lipophilicity. Phenoxymethyl Group: Balances lipophilicity and aromatic interactions, critical for target binding in drug design .
  • Molecular Weight : Ranges from 235–261 g/mol, with bulkier substituents (e.g., dioxothiolan in ) increasing steric hindrance.
Fenclozic Acid (4-Chlorophenyl Derivative)
  • Application : Investigated as an anti-inflammatory agent.
2-(4-Hydroxyphenyl) Analogue
  • Hazard Classification : Labeled as harmful (Xn) if swallowed, indicating moderate toxicity .
Thiazole-Triazole Hybrids (Indirect Relevance)

    Biological Activity

    2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound features both a thiazole ring and an acetic acid moiety, which contribute to its chemical reactivity and biological interactions. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

    Antimicrobial Properties

    Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial activity. A study highlighted that various thiazole derivatives demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key metabolic pathways in the microorganisms.

    Anticancer Activity

    The anticancer potential of thiazole derivatives has been widely studied. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various in vitro studies. Specific derivatives were evaluated against different cancer cell lines, revealing IC50 values that indicate their potency. For example:

    CompoundCancer Cell LineIC50 Value (μM)
    Compound AHCT116 (Colon)6.2
    Compound BT47D (Breast)27.3
    Compound CMCF7 (Breast)43.4

    These findings suggest that the thiazole structure can be critical for the anticancer activity observed.

    The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The thiazole ring can modulate enzyme activity or receptor interactions, leading to the inhibition or activation of specific biochemical pathways. This modulation can result in:

    • Inhibition of DNA synthesis in cancer cells.
    • Disruption of bacterial cell wall synthesis .
    • Induction of apoptosis in malignant cells.

    Study on Antimicrobial Activity

    A notable study investigated the antimicrobial properties of several thiazole derivatives, including those structurally similar to this compound. The results indicated that these compounds inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli effectively at low concentrations.

    Evaluation Against Cancer Cell Lines

    In another research effort, a series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. The study reported significant cytotoxic effects at varying concentrations, with some compounds achieving IC50 values below 10 μM against aggressive cancer types.

    Q & A

    Q. What are the standard synthetic routes for 2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic acid?

    The compound is typically synthesized via multi-step reactions involving cyclization of thiazole precursors and subsequent functionalization. For example, analogous thiazole-acetic acid derivatives are synthesized through:

    • Step 1 : Condensation of phenoxymethyl thioamides with α-halo ketones to form the thiazole core.
    • Step 2 : Hydrolysis or alkylation to introduce the acetic acid moiety.
    • Step 3 : Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., DMSO, acetonitrile) . Key reaction conditions include refluxing in anhydrous solvents, pH control (e.g., acidic for cyclization), and inert atmospheres to prevent oxidation .

    Q. How is the compound structurally characterized in academic research?

    Structural confirmation relies on:

    • Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and thiazole/acetate groups (δ 2.5–3.5 ppm for CH₂, δ 170–175 ppm for COOH in ¹³C NMR).
    • Elemental Analysis : To verify molecular formula (e.g., C₁₁H₁₀N₂O₃S) with <1% deviation from theoretical values.
    • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

    Q. What are the primary research applications of this compound?

    • Enzyme Inhibition : Acts as a scaffold for targeting kinases or hydrolases due to its thiazole and carboxylic acid groups, which mimic ATP-binding motifs .
    • Receptor Binding Studies : Used in fluorescence polarization assays to quantify interactions with G-protein-coupled receptors (GPCRs) .
    • Material Science : Modifies polymers for enhanced thermal stability, leveraging its aromatic and heterocyclic structure .

    Advanced Research Questions

    Q. How can synthetic yields be optimized for this compound?

    • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF or ethanol .
    • Catalyst Selection : Pd/C or Ni catalysts enhance coupling reactions for phenoxymethyl group introduction .
    • Computational Modeling : Density Functional Theory (DFT) predicts transition states to identify rate-limiting steps (e.g., thiazole ring closure) . Example optimization: Replacing traditional heating with microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, increasing yields by 15–20% .

    Q. What methodologies elucidate its mechanism of biological activity?

    • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or EGFR kinases), highlighting hydrogen bonds between the acetic acid group and catalytic lysine residues .
    • Kinetic Assays : Stop-flow fluorescence quantifies inhibition constants (Kᵢ) under varying pH/temperature conditions to map active-site binding .
    • Metabolic Stability Testing : LC-MS/MS tracks compound degradation in hepatic microsomes, identifying susceptible sites (e.g., ester hydrolysis) .

    Q. How should researchers address contradictions in biological activity data across studies?

    • Dose-Response Validation : Replicate assays using standardized protocols (e.g., IC₅₀ determination via 3D cell cultures vs. monolayer models) .
    • Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluorophenyl vs. methyl groups) to isolate structure-activity relationships .
    • Meta-Analysis Tools : Use PRISMA guidelines to systematically evaluate literature discrepancies, focusing on variables like assay sensitivity or compound purity .

    Q. What computational approaches model its reactivity and stability?

    • Reaction Pathway Simulation : Quantum mechanics/molecular mechanics (QM/MM) predicts degradation pathways (e.g., photolysis under UV light) .
    • Solubility Prediction : COSMO-RS calculates logP values to guide solvent selection for formulation .
    • ADMET Profiling : SwissADME or pkCSM forecasts bioavailability and toxicity, prioritizing derivatives with optimal pharmacokinetics .

    Q. How does the compound’s stability vary under experimental conditions?

    • Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but prolonged storage at room temperature in humid environments causes ester hydrolysis .
    • Photostability : UV-Vis spectroscopy reveals 10% degradation after 48 hours under 365 nm light, necessitating amber vials for storage .
    • pH Sensitivity : Stability is optimal at pH 4–6; acidic conditions (pH <3) protonate the thiazole nitrogen, reducing solubility .

    Q. What is the role of substituents (e.g., phenoxymethyl) in modulating activity?

    • Electron-Withdrawing Groups : Fluorine or nitro substituents on the phenyl ring enhance electrophilicity, improving enzyme inhibition (e.g., 3-fluoro analog shows 2x higher COX-2 affinity) .
    • Steric Effects : Bulkier groups (e.g., tert-butyl) reduce binding to shallow protein pockets but improve selectivity for deeper active sites .
    • Comparative SAR Tables :
    SubstituentTarget (IC₅₀, μM)Selectivity Ratio (Target/Off-Target)
    -H12.51.0
    -F6.23.5
    -OCH₃8.72.1
    Data derived from kinase inhibition assays .

    Q. What challenges arise during purification, and how are they resolved?

    • Byproduct Formation : Thiazole dimerization during synthesis is minimized via low-temperature reactions (<0°C) and scavenger resins .
    • Solvent Compatibility : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities without compound degradation .
    • Crystallization Issues : Use of anti-solvents (e.g., hexane) induces crystallization, monitored via in-situ Raman spectroscopy for polymorph control .

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